

BI-1935: A Comparative Guide to a Potent and Selective sEH Inhibitor

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Compound of Interest

Compound Name: BI-1935

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **BI-1935** with other notable soluble epoxide hydrolase (sEH) inhibitors. The data presented is curated from publicly available scientific literature and manufacturer's resources to facilitate an objective evaluation of its performance and characteristics.

Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid metabolic cascade. It catalyzes the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for a range of cardiovascular, inflammatory, and neurodegenerative diseases. **BI-1935** is a potent and selective small molecule inhibitor of sEH developed by Boehringer Ingelheim.

Comparative Potency of sEH Inhibitors

The in vitro potency of sEH inhibitors is typically evaluated by determining the half-maximal inhibitory concentration (IC₅₀) against the purified human sEH enzyme. The following table summarizes the IC₅₀ values for **BI-1935** and other well-characterized sEH inhibitors.

Inhibitor	IC50 (human sEH)	Reference
BI-1935	7 nM	[1]
GSK2256294A	0.027 nM (27 pM)	[2][3][4][5]
TPPU	3.7 nM	[4]
AR-9281 (APAU)	13.8 nM	[6][7]
t-AUCB	Ki = 1.5 nM	
AUDA	-	

Note: A direct IC50 value for AUDA against human sEH was not readily available in the reviewed literature. The Ki value for t-AUCB is provided, which is a measure of binding affinity and may not be directly comparable to IC50 values.

Selectivity Profile of BI-1935

Selectivity is a critical attribute of a chemical probe or drug candidate, as off-target effects can lead to undesirable side effects. **BI-1935** has been profiled against a broad panel of targets to assess its selectivity.

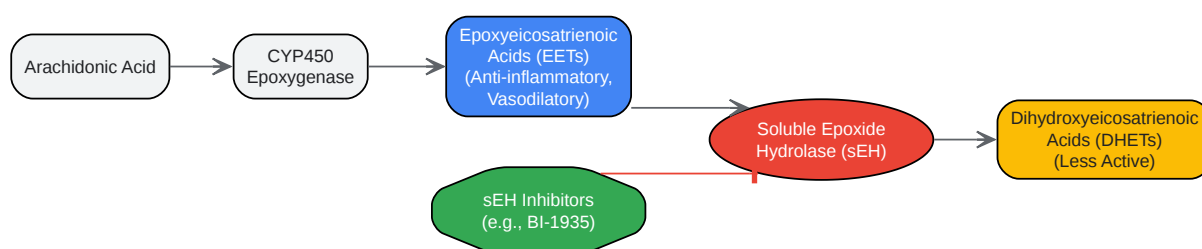
Key Selectivity Data for **BI-1935**:

Target	% Inhibition @ 10 µM
hCYP2J2	> 100-fold selectivity (> 1µM)
hCYP2C9	> 100-fold selectivity (> 1µM)
hCYP2C19	> 100-fold selectivity (> 1µM)
5-Lipoxygenase (5-LOX)	66%
Thromboxane Synthase	96%
Dopamine Transporter (DAT)	82%
Sigma 1 Receptor	50%

Data sourced from Boehringer Ingelheim's opnMe portal. The broader selectivity panel data can be accessed through the portal.

Signaling Pathway of sEH in Arachidonic Acid Metabolism

The following diagram illustrates the central role of soluble epoxide hydrolase (sEH) in the metabolism of arachidonic acid.



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sEH in the Arachidonic Acid Cascade

Experimental Protocols

In Vitro sEH Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of sEH by 50%.

General Methodology (Fluorescence-based):

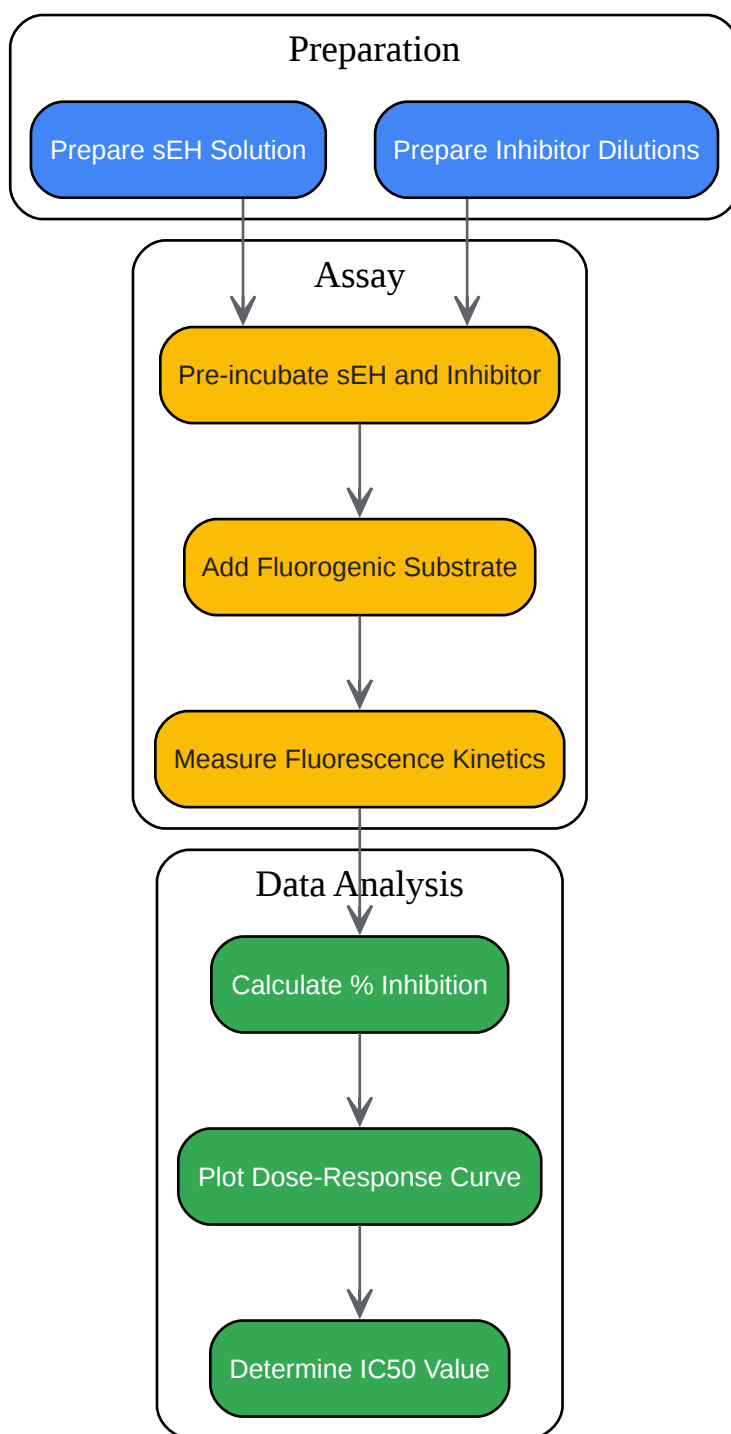
- **Enzyme and Inhibitor Preparation:** Recombinant human soluble epoxide hydrolase (hsEH) is diluted to a working concentration in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4, containing 0.1 mg/mL BSA). The test inhibitor (e.g., **BI-1935**) is prepared in a series of dilutions.
- **Pre-incubation:** The enzyme and inhibitor are pre-incubated together for a defined period (e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.

- **Reaction Initiation:** The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl ((3-phenyloxiran-2-yl)methyl) carbonate (CMNPC).
- **Signal Detection:** The hydrolysis of the substrate by sEH generates a fluorescent product. The increase in fluorescence is monitored over time using a plate reader.
- **Data Analysis:** The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Alternative Methodology (LC-MS/MS-based):

For a more physiologically relevant assessment, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay can be employed using a natural substrate like 14,15-EET. The protocol is similar, but the reaction product (14,15-DHET) is quantified by LC-MS/MS.

Experimental Workflow for IC₅₀ Determination



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IC50 Determination Workflow

Conclusion

BI-1935 is a potent inhibitor of soluble epoxide hydrolase with an IC50 value in the low nanomolar range. Its selectivity profile indicates a favorable window against key cytochrome P450 enzymes involved in EET biosynthesis, although some off-target activity at higher concentrations has been noted. When compared to other well-known sEH inhibitors, **BI-1935** demonstrates comparable or superior potency to some, while others like GSK2256294A exhibit exceptionally high potency. The choice of an appropriate sEH inhibitor for research purposes will depend on the specific experimental context, including the desired potency, selectivity, and pharmacokinetic properties. This guide provides a foundational dataset to aid in this selection process.

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